Compound Description: Glipizide is an oral antidiabetic drug classified as a second-generation sulfonylurea. [ [], [] ] It is used in the management of type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells. [ [] ] Glipizide undergoes degradation under various conditions, including hydrolysis, oxidation, photolysis, and dry heat, resulting in several degradation products. [ [], [] ] Some identified degradation products include 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide, methyl N-[4-[2-{(5-methyl-2-pyrazinoyl)amino}ethyl]phenyl]sulfonyl carbamate, 5-methyl-2-pyrazinecarboxylic acid, 4-(2-aminoethyl) benzenesulfonamide, 4-(2-aminoethyl)-N,N-bis[(cyclohexylamino)carbonyl] benzenesulfonamide, and 1-cyclohexyl-3-[[4-(2aminoethyl)phenyl]sulfonyl]urea. [ [], [] ]
Relevance: Glipizide shares a key structural feature with 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide: the sulfonylurea moiety (-SO2NHCONH-) attached to a phenyl ring. Both compounds belong to the sulfonylurea class, known for their hypoglycemic activity. [ [] ]
Compound Description: Compound 36 is a dual-action antithrombotic agent that acts as both a thromboxane A2 synthetase inhibitor and a thromboxane A2 receptor antagonist. [ [] ] It inhibits thromboxane A2 synthetase with an IC50 of 4.5 nM, showing high potency and selectivity over cyclooxygenase. [ [] ] Compound 36 also blocks the prostaglandin H2/thromboxane A2 receptor with an IC50 of 19 nM. [ [] ] Due to its dual mechanism of action, it effectively inhibits collagen-induced platelet aggregation in human platelet-rich plasma and whole blood, demonstrating its potential as an antithrombotic agent. [ [] ]
Relevance: The core structure of Compound 36, containing a sulfonamide group linked to a phenyl ring, is analogous to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. The presence of the sulfonamide moiety (-SO2NH-) in both molecules suggests a potential structural relationship and shared pharmacological characteristics. [ [] ]
Compound Description: Compound 1 is a nonpeptide inhibitor of human alpha-thrombin, designed as a noncovalent inhibitor with a central phenyl scaffold. [ [] ] Structural analysis of its complex with thrombin reveals that it interacts with the S1, S2, and aryl subsites of the enzyme. [ [] ] Notably, Compound 1 forms only one direct hydrogen bond with thrombin, relying on close contacts with the main-chain carbonyl groups for binding. [ [] ]
Relevance: Compound 1, although structurally distinct from 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in its overall scaffold, shares the essential sulfonamide moiety (-SO2NH-) connected to an aromatic ring. This common feature suggests a potential relationship in their binding modes and interactions with target proteins. [ [] ]
Compound Description: This compound crystallizes with two distinct molecular orientations, forming three types of hydrogen-bonded dimers mediated by N-H···O interactions. [ [] ] Additional C-H···O and C-H···π interactions contribute to the stability of these dimers in the crystal structure. [ [] ]
Relevance: While lacking the amide linkage present in 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, this compound exhibits a similar sulfonamide functional group connected to an aromatic ring. This structural similarity places it within the same broad chemical class as the target compound. [ [] ]
Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes, resulting in increased enkephalin levels and producing antinociceptive effects in animal pain models. [ [] ] The antinociceptive effects of RB 101 are potentiated by selective cholecystokinin B antagonists, indicating an interaction between the opioid and cholecystokinin systems in pain modulation. [ [] ]
Relevance: RB 101 is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its relevance stems from its use in conjunction with cholecystokinin B antagonists, which bear structural similarities to the target compound due to the presence of sulfonamide moieties. This highlights a potential indirect relationship between the target compound and enkephalin-mediated pain modulation. [ [] ]
Compound Description: Sch.336 is a novel triaryl bis-sulfone that selectively targets the human cannabinoid CB2 receptor (hCB2). [ [] ] It acts as an inverse agonist at hCB2, reducing GTPγS binding and increasing forskolin-stimulated cAMP levels, indicative of its inhibitory effects on the receptor. [ [] ] Sch.336 demonstrates potent anti-inflammatory activity by impairing leukocyte migration in vitro and in vivo, suggesting its therapeutic potential for various inflammatory disorders. [ [] ]
Relevance: Sch.336 shares a significant structural motif with 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide: a sulfonamide group linked to a phenyl ring, further connected to another sulfonyl group. This structural similarity suggests a shared chemical class and potentially similar interactions with target proteins. [ [] ]
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), a G protein-coupled receptor involved in regulating sleep and arousal. [ [], [], [] ] EMPA effectively blocks the binding of orexin-A to OX2 and inhibits its calcium signaling, demonstrating its antagonistic properties. [ [], [] ] In electrophysiological studies, EMPA completely antagonized the excitatory effects of orexin-A on ventral tegmental area dopaminergic neurons, highlighting its role in modulating neuronal activity. [ [] ]
Relevance: Although structurally distinct from 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in its overall scaffold, EMPA shares the common feature of a sulfonamide group (-SO2NH-) connected to an aromatic ring. This structural element suggests a potential relationship in their interactions with target proteins, despite their different pharmacological targets. [ [], [], [] ]
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, a chemokine receptor crucial for HIV-1 entry into host cells. [ [] ] It exhibits high potency (pKB = 8.6) and strong antiviral effects against HIV-1. [ [] ] 873140 uniquely blocks the binding of the chemokine MIP-1α to CCR5 while not affecting the binding of RANTES, suggesting a specific mechanism of action. [ [] ]
Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, 873140 belongs to the broader category of noncompetitive allosteric antagonists of chemokine receptors. This suggests a potential indirect relationship, as the target compound could also exhibit similar allosteric modulatory effects on its target, although this requires further investigation. [ [] ]
Relevance: SB-674042, like EMPA, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its relevance lies in its selective antagonism of OX1, while the target compound, based on its sulfonamide group, might potentially target other G protein-coupled receptors. Comparing their pharmacological profiles could provide insights into potential target selectivity and off-target effects of the target compound. [ [], [], [] ]
Compound Description: SB-408124 is another selective antagonist of the orexin 1 receptor (OX1), exhibiting similar pharmacological properties to SB-674042. [ [] ] It effectively inhibits the binding of orexin-A to OX1 and partially antagonizes its excitatory effects on ventral tegmental area dopaminergic neurons. [ [] ]
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator properties. [ [] ] It effectively reduces pulmonary and systemic arterial pressures while increasing cardiac output in rats. [ [] ] SB-772077-B also attenuates monocrotaline-induced pulmonary hypertension, suggesting its potential as a therapeutic agent for pulmonary hypertensive disorders. [ [] ]
Relevance: SB-772077-B is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion highlights the diverse pharmacological targets and mechanisms of action explored in the provided literature. [ [] ]
Compound Description: Sch-C (also known as SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor, similar to 873140. [ [] ] It effectively blocks the binding of both chemokines MIP-1α and RANTES to CCR5, demonstrating its antagonistic properties. [ [] ] Sch-C's mechanism of action involves binding to a common allosteric site on CCR5, likely shared by other noncompetitive antagonists. [ [] ]
Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, Sch-C belongs to the same category of noncompetitive allosteric antagonists of chemokine receptors. This suggests a potential indirect relationship, as both compounds could modulate receptor activity through allosteric mechanisms, despite their different structures and target receptors. [ [] ]
Compound Description: Sch-D (also known as SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor, structurally distinct from both 873140 and Sch-C. [ [] ] Similar to Sch-C, Sch-D blocks the binding of both chemokines MIP-1α and RANTES to CCR5, indicating its antagonistic properties. [ [] ] Sch-D also shares a common allosteric binding site on CCR5 with other noncompetitive antagonists, suggesting a potential for overlapping pharmacological effects. [ [] ]
Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, Sch-D, like Sch-C, belongs to the category of noncompetitive allosteric antagonists of chemokine receptors. This highlights the diversity of chemical structures that can target the same receptor through allosteric mechanisms, offering a broader perspective on potential modes of action for the target compound. [ [] ]
Compound Description: UK-427,857 is yet another noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating the variety of chemical structures that can target this receptor through allosteric mechanisms. [ [] ] It blocks the binding of both MIP-1α and RANTES to CCR5, indicating its antagonistic properties, and shares a common allosteric binding site with other noncompetitive antagonists. [ [] ]
Relevance: UK-427,857, like Sch-C and Sch-D, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion reinforces the concept of a diverse chemical space for noncompetitive allosteric antagonists of chemokine receptors, suggesting that the target compound, despite its distinct structure, could also exert its effects through allosteric modulation. [ [] ]
Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, further demonstrating the structural diversity within this class of antagonists. [ [] ] It blocks the binding of both MIP-1α and RANTES to CCR5, and its mechanism of action involves binding to a common allosteric site on the receptor, shared by other noncompetitive antagonists. [ [] ]
Relevance: TAK779, similar to the other CCR5 antagonists mentioned above, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion highlights the recurring theme of structural diversity among noncompetitive allosteric antagonists targeting the same receptor, providing a broader context for understanding potential allosteric modulation mechanisms. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.